molecular formula C14H19ClN2O4 B577756 (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride CAS No. 1217626-26-0

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Cat. No. B577756
CAS RN: 1217626-26-0
M. Wt: 314.766
InChI Key: XDBGAPKWUMJMJC-LYCTWNKOSA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of the carboxylate group suggests that it could be an intermediate in the synthesis of peptides or other amide-linked compounds. The benzyloxy and methyl groups could be protecting groups that are used during synthesis to prevent unwanted reactions .


Molecular Structure Analysis

The compound has two chiral centers, which means it can exist in multiple stereoisomers. The (2S,4R) designation indicates the configuration of these chiral centers .


Chemical Reactions Analysis

As an amine and a carboxylate, this compound could participate in a variety of chemical reactions. It could act as a nucleophile in reactions with electrophiles, or it could act as an acid or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylate and amine groups could result in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules, a phenomenon known as "pseudorotation". Bioactive molecules with pyrrolidine rings and their derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported to exhibit target selectivity in various biological activities. The versatility of pyrrolidine derivatives, influenced by their stereochemistry and the spatial orientation of substituents, can lead to diverse biological profiles, guiding medicinal chemists in the design of new compounds with enhanced biological activities (Li Petri et al., 2021).

Carbonyl Chemistry in Biological Activities

Carbonyl compounds play a significant role in various biological processes. For instance, reactive carbonyl species (RCS), generated through the oxidation of carbohydrates, lipids, and amino acids, are highly reactive and can damage cellular components, leading to cytotoxicity and various chronic diseases. Understanding the properties, metabolism, and relationship of RCS with metabolic diseases is crucial for developing effective approaches to prevent numerous chronic conditions. The carbonyl and carboxyl functional groups present in compounds like levulinic acid (LEV) make them versatile and unique in drug synthesis, offering potential in medicine, particularly in cancer treatment and medical materials (Fuloria et al., 2020).

Mechanism of Action

Without more information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s used as an intermediate in synthesis, its role would be to contribute its structural elements to the final product .

Safety and Hazards

Again, without specific information, it’s hard to say, but typical safety precautions should be taken when handling this compound, such as avoiding inhalation or skin contact .

Future Directions

The future directions for this compound would likely depend on its role in various synthetic pathways. It could be used to create a wide variety of other compounds, depending on the reactions it’s subjected to .

properties

IUPAC Name

methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBGAPKWUMJMJC-LYCTWNKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662645
Record name Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

CAS RN

1217626-26-0
Record name Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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